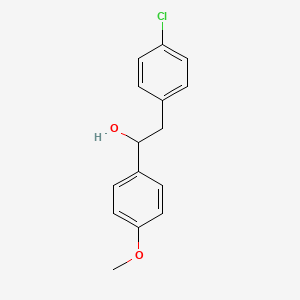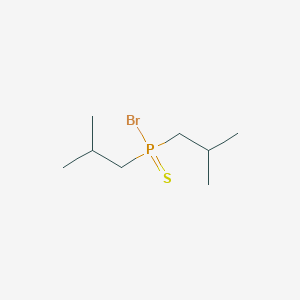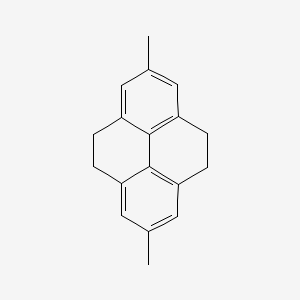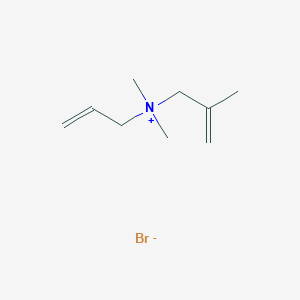
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide is a chemical compound with the molecular formula C9H18BrN. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a bromide ion and a quaternary ammonium group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide typically involves the reaction of N,N-dimethylallylamine with an alkylating agent such as allyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylallylamine+allyl bromide→N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Addition Reactions: The double bonds in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition: Electrophiles such as halogens or hydrogen halides are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohols, while addition reactions with halogens can produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide involves its interaction with molecular targets through its quaternary ammonium group and double bonds. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can also form complexes with various substrates, facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,2-Trimethyl-1-propenylamine
- N,N-Dimethylallylamine
- N,N,2-Trimethyl-1-propenyl chloride
Uniqueness
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide is unique due to its combination of a quaternary ammonium group and multiple double bonds. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
6982-67-8 |
|---|---|
Molekularformel |
C9H18BrN |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
dimethyl-(2-methylprop-2-enyl)-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-6-7-10(4,5)8-9(2)3;/h6H,1-2,7-8H2,3-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FUFHVQIHCOABQA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C[N+](C)(C)CC=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


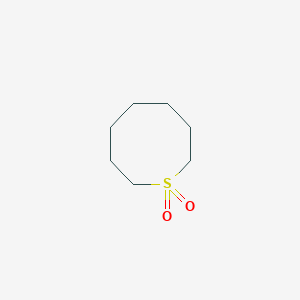
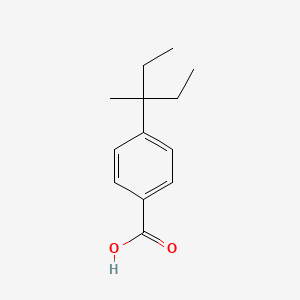
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)

![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)
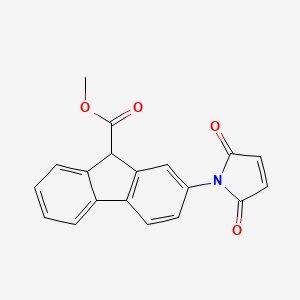
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
